2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide
Description
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide is an acetamide derivative characterized by a hydroxyl group at the C2 position of the acetamide backbone and a 2-methyl-4-nitrophenyl substituent on the nitrogen atom. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as seen in structurally related compounds (e.g., ).
Properties
IUPAC Name |
2-hydroxy-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6-4-7(11(14)15)2-3-8(6)10-9(13)5-12/h2-4,12H,5H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQCTILQBYARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254027 | |
| Record name | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926271-43-4 | |
| Record name | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926271-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetamide derivative as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of 2-amino-N-(2-methyl-4-nitrophenyl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The acetamide moiety may also interact with enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the structural and functional differences between 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide and its analogs:
Crystallographic and Spectroscopic Data
- N-(4-Hydroxy-2-nitrophenyl)acetamide: Crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å .
- Quinazoline-triazole-acetamide (8f) : IR spectra show peaks at 3370 cm⁻¹ (N-H stretch) and 1675 cm⁻¹ (C=O stretch) .
Research Implications and Gaps
- Biological Activity : While quinazoline-triazole analogs show cytotoxic activity , the target compound’s bioactivity remains underexplored. Testing against inflammation or cancer models is warranted.
- Toxicity Concerns: Structural similarities to carcinogenic nitroaromatics (e.g., ) highlight the need for toxicity profiling .
- Synthetic Optimization : Methods like reductive amination () or microwave-assisted synthesis could improve yields and purity.
Biological Activity
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's IUPAC name is 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide. Its molecular formula is , and it features a hydroxyl group, a nitro group, and an acetamide functional group attached to a phenyl ring.
Biological Activity Overview
Research has indicated that 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory concentrations (MIC values) in the range of 3.12 to 12.5 μg/mL .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage within cells .
The biological activities of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxyl and nitro groups may facilitate interactions with enzymes involved in metabolic pathways. For example, inhibition of carbonic anhydrase and acetylcholinesterase has been noted in similar compounds, suggesting a potential pathway for this compound as well .
- Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating receptor interactions or altering the expression of genes involved in inflammation and oxidative stress responses .
Case Study 1: Antimicrobial Activity
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives of nitrophenyl acetamides, including 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of related compounds. It was found that derivatives with similar structural motifs could significantly reduce levels of inflammatory markers in vitro. This suggests that 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide may exert similar effects through modulation of cytokine production.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
